

physical and chemical properties of 4-Chlorophenylboronic acid

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Compound of Interest

Compound Name: 4-Chlorophenylboronic acid

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A Comprehensive Technical Guide to 4-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **4-Chlorophenylboronic acid** (4-CPBA), a versatile reagent in modern organic synthesis. This document outlines its key characteristics, experimental protocols for its purification and use, and its relevance in synthetic applications, particularly in the formation of carbon-carbon bonds.

Core Physical and Chemical Properties

4-Chlorophenylboronic acid is a white to off-white crystalline powder.^{[1][2]} It is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions.^[3] A crucial aspect of its chemistry is the tendency to exist in equilibrium with its anhydride trimer, the corresponding boroxine. Recrystallization from water is often necessary before use to ensure high reactivity, as boroximes are less efficient in certain reactions.^[4]

Physical Properties

The key physical properties of **4-Chlorophenylboronic acid** are summarized in the table below, providing researchers with essential data for experimental design and execution.

Property	Value	Reference(s)
CAS Number	1679-18-1	[5]
Molecular Formula	C ₆ H ₆ BClO ₂	[5]
Molecular Weight	156.37 g/mol	[5]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	284-289 °C (lit.)	[5][6]
Boiling Point	295.4 ± 42.0 °C (Predicted)	[6][7]
Solubility	Water: 2.5 g/100 mL DMSO: Soluble Ether Solvents: Insoluble Methanol: Soluble	[2][6]
pKa	8.39 ± 0.10 (Predicted)	[6][8]

Chemical and Spectroscopic Properties

4-Chlorophenylboronic acid is stable under normal storage conditions, typically in a cool, dry, and dark place, sealed in a dry environment at room temperature.[6][8] It is incompatible with strong oxidizing agents and strong acids.[9] The spectroscopic data provides the necessary information for the identification and characterization of the compound.

Spectroscopy	Data	Reference(s)
¹ H NMR (300 MHz, DMSO-d ₆)	δ 8.16 (s, broad, 2H, -B(OH) ₂), 7.79 (d, J = 8.3 Hz, 2H, Ar-H), 7.39 (d, J = 8.3 Hz, 2H, Ar-H)	[4]
¹³ C NMR (DMSO-d ₆)	Spectra available	[10][11]
FTIR	C-C stretching: 1596-1060 cm ⁻¹ C-Cl bending: 287, 236 cm ⁻¹	[10][12]
Raman	Spectra available	[10]

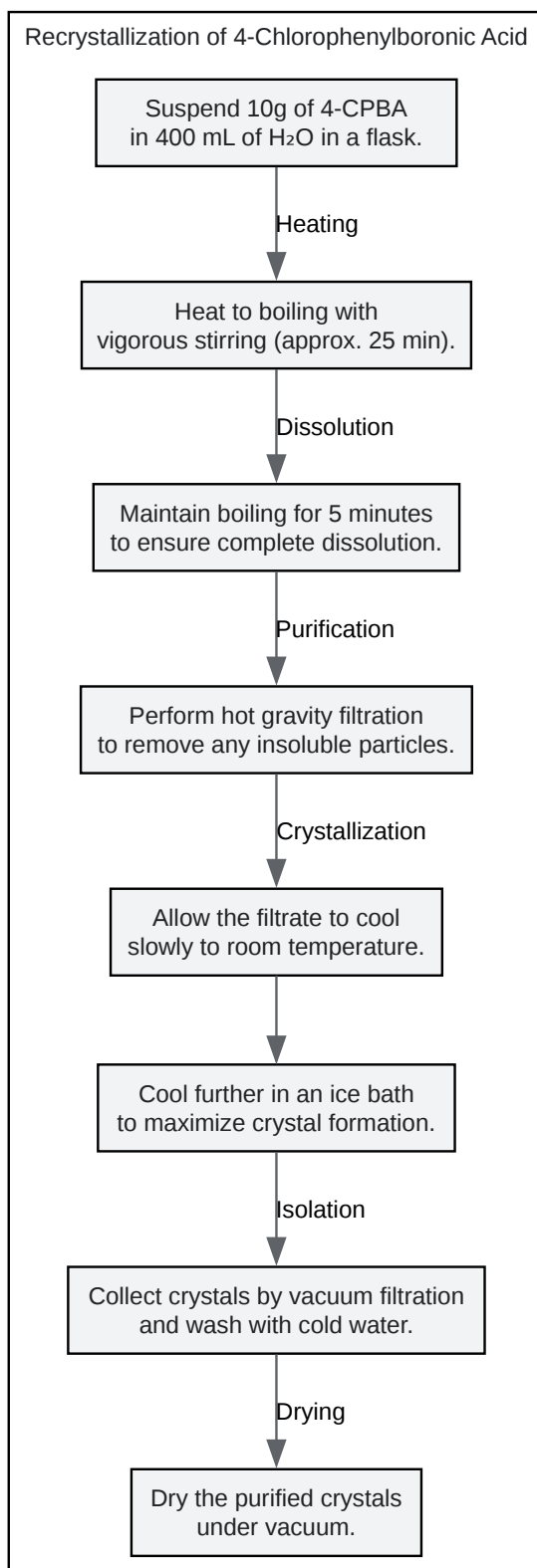
Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful research outcomes. The following sections provide step-by-step procedures for the purification of **4-Chlorophenylboronic acid** and its application in the widely used Suzuki-Miyaura cross-coupling reaction.

Purification by Recrystallization

Commercially available **4-Chlorophenylboronic acid** often contains the corresponding boroxine (anhydride trimer), which can impede its reactivity.^[4] A simple recrystallization from water is highly recommended to hydrolyze the boroxine back to the active boronic acid.^[4]

Workflow for Recrystallization



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Workflow for the purification of **4-Chlorophenylboronic acid**.

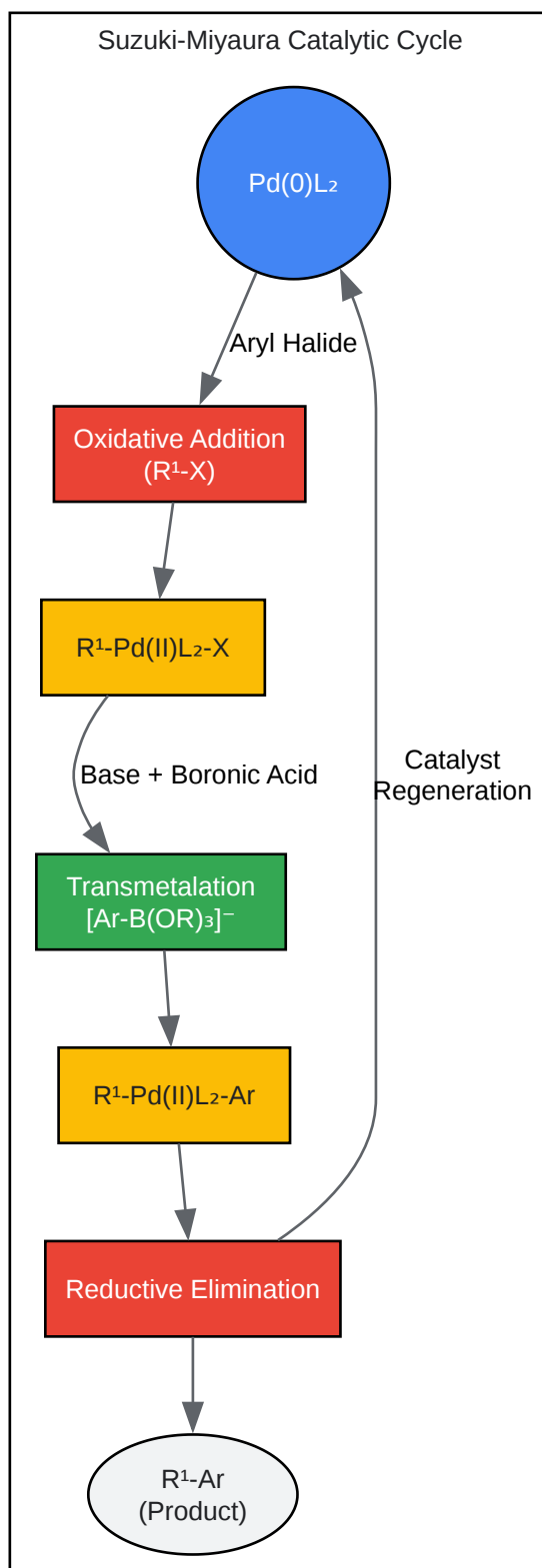
Detailed Protocol:

- **Dissolution:** In a suitable conical flask, suspend 10 g of **4-Chlorophenylboronic acid** in 400 mL of water.^[4]
- **Heating:** Heat the suspension to boiling on a hot plate with vigorous stirring. This process should take approximately 25 minutes.^[4]
- **Complete Dissolution:** Maintain the boiling for an additional 5 minutes to ensure all the boronic acid has dissolved.^[4]
- **Hot Filtration:** Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities.^[4]
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, during which time crystals of the purified product will begin to form.
- **Cooling:** To maximize the yield, place the flask in an ice bath for about 30 minutes.
- **Isolation:** Collect the crystals by vacuum filtration, washing them with a small amount of cold water.
- **Drying:** Dry the purified **4-Chlorophenylboronic acid** under vacuum to remove any residual water.

Suzuki-Miyaura Cross-Coupling Reaction

4-Chlorophenylboronic acid is a key coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.^{[3][13]} The following is a general protocol that can be adapted for various aryl halides.

Catalytic Cycle of Suzuki-Miyaura Coupling



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Mechanism of the Suzuki-Miyaura cross-coupling reaction.

General Protocol:

- **Reaction Setup:** In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), **4-Chlorophenylboronic acid** (1.2-1.5 equivalents), and a suitable base such as K_2CO_3 , Cs_2CO_3 , or K_3PO_4 (2.0-3.0 equivalents).
- **Catalyst and Ligand:** Add the palladium catalyst (e.g., $Pd(OAc)_2$, $Pd_2(dba)_3$, 1-5 mol%) and a suitable phosphine ligand (e.g., PPh_3 , SPhos, XPhos).
- **Solvent and Degassing:** Add the appropriate solvent system (e.g., toluene/water, dioxane/water, THF/water). Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.
- **Work-up:** After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 or $MgSO_4$, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological and Synthetic Applications

While **4-Chlorophenylboronic acid** itself is not typically evaluated for direct biological activity, it serves as an indispensable building block for the synthesis of a wide range of biologically active compounds and functional materials.^[5]

- **Pharmaceuticals:** It is a key intermediate in the synthesis of compounds with potential antitrypanosomal and antioxidant properties.^[2] Derivatives have also been explored in the development of antibacterial agents and proteasome inhibitors for cancer therapy.^{[14][15]}
- **Materials Science:** The biaryl structures synthesized using 4-CPBA are core components of organic light-emitting diodes (OLEDs), polymers, and other advanced materials.^[3]
- **Catalysis:** It can also be used as a catalyst for certain organic transformations, such as the asymmetric borane reduction of electron-deficient ketones.^[2]

Safety and Handling

Proper handling of **4-Chlorophenylboronic acid** is essential to ensure laboratory safety.

- Hazards: It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[9][16]
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[1]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[17]

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